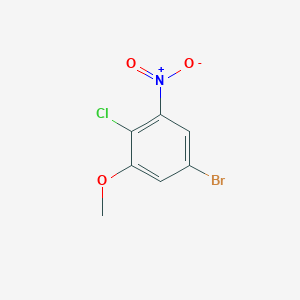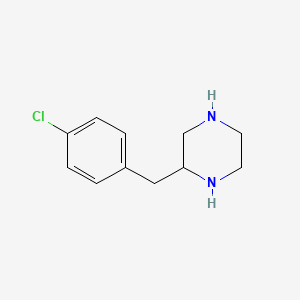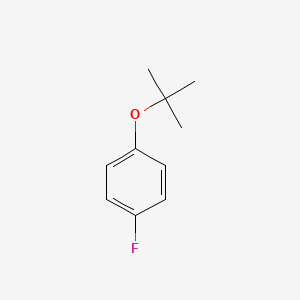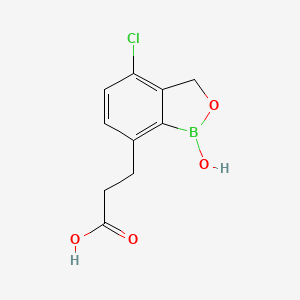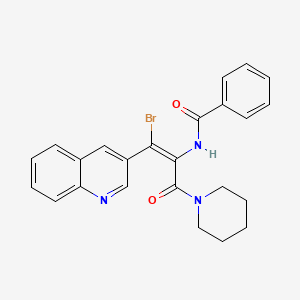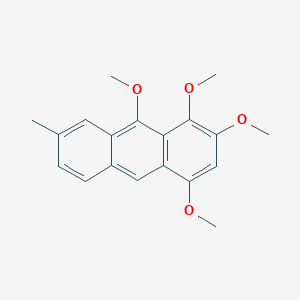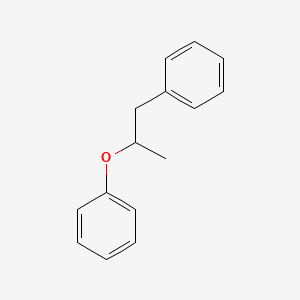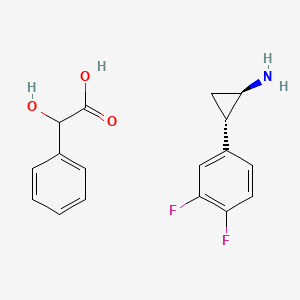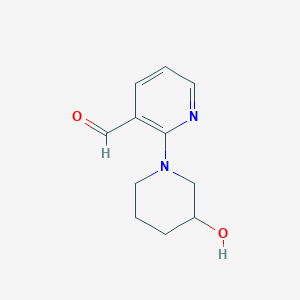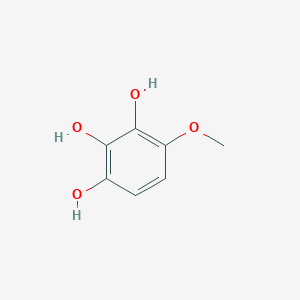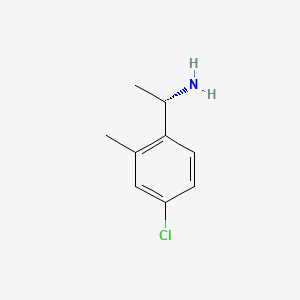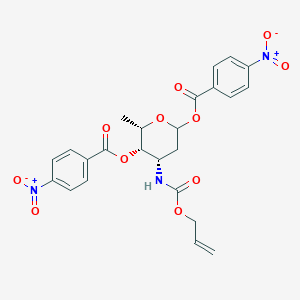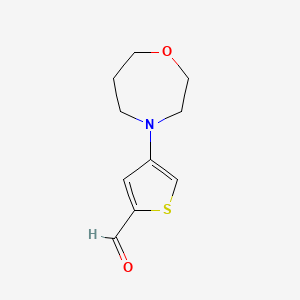
4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound features a thiophene ring substituted with an oxazepane moiety and an aldehyde group, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and dihalides, under basic conditions.
Thiophene Ring Formation: The thiophene ring can be constructed via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenation (Br2, Cl2), nitration (HNO3, H2SO4), sulfonation (SO3, H2SO4)
Major Products Formed
Oxidation: 4-(1,4-Oxazepan-4-yl)thiophene-2-carboxylic acid
Reduction: 4-(1,4-Oxazepan-4-yl)thiophene-2-methanol
Substitution: Various substituted thiophene derivatives depending on the reagents used
Scientific Research Applications
4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4-Oxazepan-4-ylmethyl)-3H-thiophene-2-carbaldehyde
- 5-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde
Uniqueness
4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazepane ring, thiophene ring, and aldehyde group makes it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-(1,4-oxazepan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c12-7-10-6-9(8-14-10)11-2-1-4-13-5-3-11/h6-8H,1-5H2 |
InChI Key |
XSXZXMOHQOOIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13150186.png)
